6-(Trifluoromethyl)quinoxaline-2-carboxylic acid

Catalog No.
S12803693
CAS No.
2306270-32-4
M.F
C10H5F3N2O2
M. Wt
242.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)quinoxaline-2-carboxylic acid

CAS Number

2306270-32-4

Product Name

6-(Trifluoromethyl)quinoxaline-2-carboxylic acid

IUPAC Name

6-(trifluoromethyl)quinoxaline-2-carboxylic acid

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)5-1-2-6-7(3-5)14-4-8(15-6)9(16)17/h1-4H,(H,16,17)

InChI Key

DWDANQYRYZAIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)C(=O)O

6-(Trifluoromethyl)quinoxaline-2-carboxylic acid is a synthetic compound belonging to the quinoxaline family, characterized by the presence of a trifluoromethyl group at the sixth position of the quinoxaline ring and a carboxylic acid functional group at the second position. The molecular formula for this compound is C₁₁H₆F₃N₁O₂, and it has a molecular weight of approximately 251.16 g/mol. This compound is notable for its unique trifluoromethyl substitution, which significantly influences its chemical properties and biological activity.

The chemical reactivity of 6-(trifluoromethyl)quinoxaline-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and decarboxylation. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity towards electrophiles. The presence of nitrogen atoms in the quinoxaline structure also allows for potential coordination with metal ions, leading to various complexation reactions.

Several methods have been developed for synthesizing 6-(trifluoromethyl)quinoxaline-2-carboxylic acid. Common approaches include:

  • Cyclization Reactions: Utilizing appropriate precursors that contain both the quinoxaline moiety and carboxylic acid functionality.
  • Substitution Reactions: Starting from quinoxaline derivatives, introducing the trifluoromethyl group through nucleophilic substitution or electrophilic fluorination methods.
  • Multi-step Synthesis: Combining various synthetic strategies to construct the compound from simpler building blocks, ensuring high yields and purity.

For example, one synthesis route involves reacting 2-amino-3-trifluoromethylbenzoic acid with an appropriate carbonyl compound under acidic conditions to form the desired quinoxaline structure .

6-(Trifluoromethyl)quinoxaline-2-carboxylic acid has potential applications in several fields:

  • Pharmaceuticals: Its antibacterial and antitumor properties make it a candidate for drug development.
  • Agriculture: The compound may be explored as a pesticide or fungicide due to its bioactive properties.
  • Material Science: The unique chemical structure may lead to novel applications in polymer chemistry or materials engineering.

Interaction studies involving 6-(trifluoromethyl)quinoxaline-2-carboxylic acid focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may interact with specific bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. Further research is required to elucidate these interactions and their mechanisms at a molecular level.

Several compounds share structural similarities with 6-(trifluoromethyl)quinoxaline-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Quinoxaline-2-carboxylic acidLacks trifluoromethyl groupNo enhanced lipophilicity
6-Methylquinoxaline-2-carboxylic acidContains a methyl group instead of trifluoromethylDifferent biological activity profile
7-Fluoroquinoxaline-2-carboxylic acidFluoro group at the seventh positionVarying reactivity due to different halogen
4-(Trifluoromethyl)quinolineTrifluoromethyl substitution on a quinoline structureDifferent aromatic system

The presence of the trifluoromethyl group in 6-(trifluoromethyl)quinoxaline-2-carboxylic acid enhances its pharmacological properties compared to other similar compounds, making it particularly interesting for further research and development in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

242.03031189 g/mol

Monoisotopic Mass

242.03031189 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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